molecular formula C22H22N2O5 B12168559 N-(4-acetylphenyl)-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide

N-(4-acetylphenyl)-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide

Cat. No.: B12168559
M. Wt: 394.4 g/mol
InChI Key: AAGDAVXHKDEDQN-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide is a synthetic organic compound that belongs to the class of benzazepines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide typically involves multi-step organic reactions. The starting materials might include 4-acetylphenylamine and 7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepine. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the acetyl group.

    Reduction: Reduction reactions could target the carbonyl groups present in the structure.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation reagents or nucleophiles for substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for therapeutic properties, including anti-inflammatory, analgesic, or neuroprotective effects.

    Industry: Utilized in the development of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzazepines: Other compounds in this class, such as 1-benzazepine or 2-benzazepine derivatives.

    Phenylacetamides: Compounds with similar structural motifs, like N-phenylacetamide derivatives.

Uniqueness

N-(4-acetylphenyl)-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C22H22N2O5

Molecular Weight

394.4 g/mol

IUPAC Name

N-(4-acetylphenyl)-2-(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)acetamide

InChI

InChI=1S/C22H22N2O5/c1-14(25)15-4-6-18(7-5-15)23-21(26)13-24-9-8-16-10-19(28-2)20(29-3)11-17(16)12-22(24)27/h4-11H,12-13H2,1-3H3,(H,23,26)

InChI Key

AAGDAVXHKDEDQN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CN2C=CC3=CC(=C(C=C3CC2=O)OC)OC

Origin of Product

United States

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